molecular formula C11H12N4O2 B1478876 5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097957-16-7

5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1478876
CAS No.: 2097957-16-7
M. Wt: 232.24 g/mol
InChI Key: IAGALWFJNBHEBU-UHFFFAOYSA-N
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Description

The compound “5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles . It is also known as 6-(5-aminopyridin-2-yl)pyridin-3-amine .


Synthesis Analysis

The synthesis of such structures is often achieved via the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters . This cycloaddition proceeds under mild conditions with high regio- and stereoselectivity even in the presence of multiple bonds in the α-position of the carbonyl derivative .


Chemical Reactions Analysis

The (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles are one of the most effective methods for accessing pyrrolidines . This method allows for the assembly of skeletons of many alkaloids and their analogs, in particular biologically active tricyclic pyrrolo[3,4-c]pyrroles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 185 °C (sublimation) under a pressure of 0.8 Torr . The predicted density is 1.277±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Properties of Metallo-supramolecular Polymers

The compound 5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, as a derivative of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP), has been utilized in the synthesis of new building blocks for metallo-supramolecular polymers. These polymers, formed through directed self-assembly polymerizations by transition metal ions such as Zn2+ and Cd2+, have been characterized for their optical properties and low band gaps, making them of interest in the field of materials science (Chen et al., 2014).

Cycloaddition Reactions in Synthesis

The compound has been mentioned in the context of constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones using (3+2) cycloaddition reactions. This synthesis approach highlights the compound's potential in creating complex molecular structures (Medvedeva & Shikhaliev, 2016).

Optical and Photophysical Properties

Synthesis and Photophysical Properties of Diketopyrrolopyrrole Derivatives

Derivatives of the compound have been studied for their photophysical properties. The studies involve examining their absorption and emission spectra, demonstrating their potential in applications like optoelectronic materials and biological systems (Zhang et al., 2014).

Photoluminescent Conjugated Polymers

The compound's derivatives have been used in the synthesis of photoluminescent conjugated polymers and copolymers, showing potential for electronic applications due to their strong photoluminescence and good photochemical stability (Beyerlein & Tieke, 2000).

Electronic Applications

Electron Transport Layer in Polymer Solar Cells

Derivatives of the compound have been synthesized and applied as electron transport layers in inverted polymer solar cells, improving device performance due to their high conductivity and electron mobility (Hu et al., 2015).

Semiconductor Polymers for Organic Thin Film Transistors

The compound has been used in the construction of semiconductor polymers showing promise in p-channel charge transport performance for organic thin film transistors (Guo, Sun, & Li, 2014).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the (3+2) cycloaddition reactions could be further optimized or new azomethine ylides could be explored . Additionally, given the structural similarity to many alkaloids and their analogs, this compound could potentially have biological activity that could be explored in future research .

Properties

IUPAC Name

5-(5-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-1-2-9(13-3-6)15-4-7-8(5-15)11(17)14-10(7)16/h1-3,7-8H,4-5,12H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGALWFJNBHEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=C(C=C3)N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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